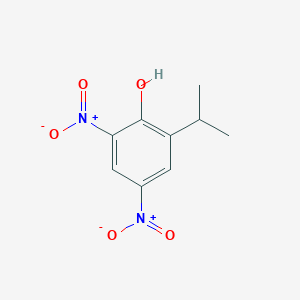
2,4-Dinitro-6-isopropylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dinitro-6-isopropylphenol, commonly known as DNOC, is a chemical compound that has been used for various applications such as herbicide and insecticide. DNOC is a yellow crystalline solid that is soluble in organic solvents. It is used to control weeds and pests in agricultural fields and is also used in the synthesis of other chemicals.
Mecanismo De Acción
DNOC acts as a mitochondrial uncoupler, disrupting the electron transport chain in the mitochondria. This leads to a decrease in ATP production and an increase in metabolic rate. DNOC has also been shown to inhibit the activity of certain enzymes such as acetylcholinesterase.
Efectos Bioquímicos Y Fisiológicos
DNOC has been shown to have toxic effects on various organisms. It can cause oxidative stress and damage to cellular components such as DNA and proteins. DNOC has also been shown to have carcinogenic and mutagenic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DNOC has been used as a model compound in various laboratory experiments due to its stability and ease of synthesis. However, its toxic properties make it difficult to work with and require careful handling.
Direcciones Futuras
Future research on DNOC could focus on its potential use as a mitochondrial uncoupler in the treatment of metabolic disorders such as obesity and diabetes. Additionally, further studies could investigate the environmental impact of DNOC and its degradation products.
Métodos De Síntesis
DNOC is synthesized by the nitration of isopropylphenol with a mixture of nitric acid and sulfuric acid. The reaction is exothermic and requires careful temperature control. The resulting product is then purified by recrystallization.
Aplicaciones Científicas De Investigación
DNOC has been used in various scientific research applications. It has been studied for its antibacterial, antifungal, and antiviral properties. DNOC has also been used as a model compound to study the degradation of nitrophenols in the environment.
Propiedades
Número CAS |
118-95-6 |
|---|---|
Nombre del producto |
2,4-Dinitro-6-isopropylphenol |
Fórmula molecular |
C9H10N2O5 |
Peso molecular |
226.19 g/mol |
Nombre IUPAC |
2,4-dinitro-6-propan-2-ylphenol |
InChI |
InChI=1S/C9H10N2O5/c1-5(2)7-3-6(10(13)14)4-8(9(7)12)11(15)16/h3-5,12H,1-2H3 |
Clave InChI |
HBYHYLBZPLCIEE-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O |
SMILES canónico |
CC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O |
Otros números CAS |
29385-11-3 118-95-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



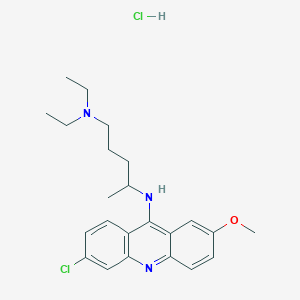
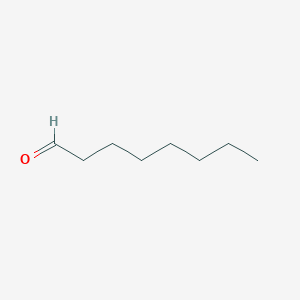
![4-Hydroxy-7-[(4-methoxyphenyl)amino]naphthalen-2-sulphonic acid](/img/structure/B89492.png)
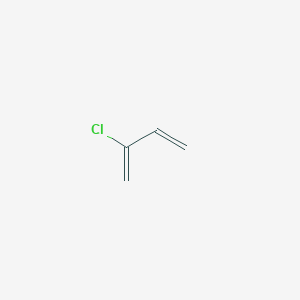
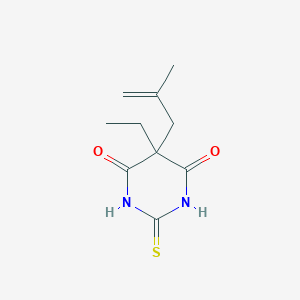
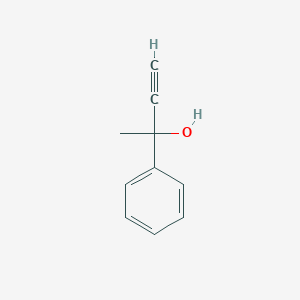
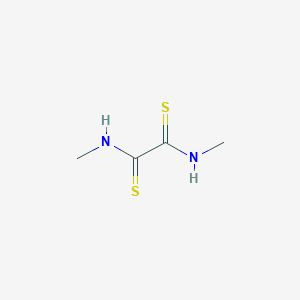
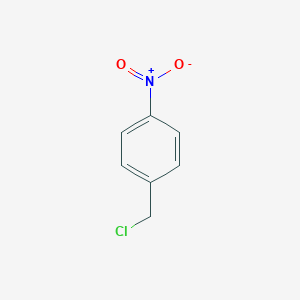
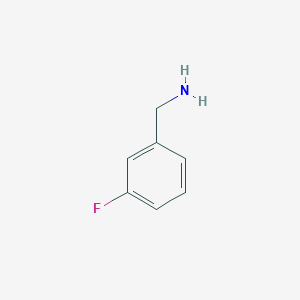
![2-[N-Cyclohexylamino]ethane sulfonic acid](/img/structure/B89505.png)
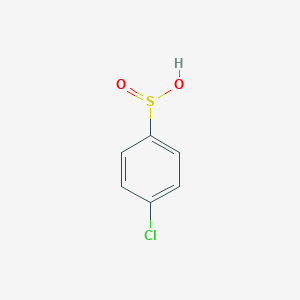
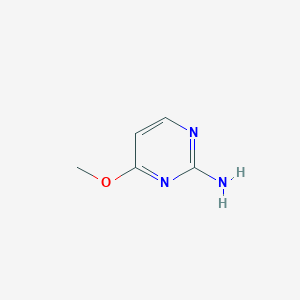
![1-Oxa-4-thiaspiro[4.4]nonane](/img/structure/B89510.png)
